molecular formula C13H15N3O3 B1416495 N-[(3,4-dimethoxyphenyl)methyl]-1H-imidazole-1-carboxamide CAS No. 1087784-46-0

N-[(3,4-dimethoxyphenyl)methyl]-1H-imidazole-1-carboxamide

Cat. No. B1416495
M. Wt: 261.28 g/mol
InChI Key: KYURVXIVBFPDEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of 3,4-dimethoxyphenethylamine , which is an aromatic ether and an alkaloid isolated from the Cactaceae family . It’s an analogue of a tryptophan metabolite .

Scientific Research Applications

Antitumor Activity of Imidazole Derivatives

Imidazole derivatives, including N-[(3,4-dimethoxyphenyl)methyl]-1H-imidazole-1-carboxamide, have shown significant antitumor activity. Research reviews on imidazole derivatives indicate their potential in the development of new antitumor drugs. Various derivatives have been tested in preclinical stages, demonstrating effectiveness against different cancer types due to their unique structural properties and biological activities. These compounds are of interest both for new antitumor drug synthesis and for their broader biological properties (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).

Application in Pediatric Brain Tumors

Temozolomide, an imidazotetrazine class drug, is closely related to imidazole derivatives and has demonstrated good antitumor activity, especially in brain tumors. Its mechanism involves DNA methylation, making it effective across the blood-brain barrier. Despite its limited activity against pediatric brain tumors, the potential for combining temozolomide with other compounds to enhance efficacy in children's clinical trials is significant. This approach underlines the importance of imidazole derivatives in developing treatments for brain tumors (Barone, G., Maurizi, P., Tamburrini, G., & Riccardi, R., 2006).

Chemotherapy Enhancement in Hormone Refractory Prostate Cancer

Imidazole derivatives have also been evaluated in hormone refractory metastatic prostate cancer. Certain derivatives have demonstrated objective responses, offering new avenues for treatment strategies. Research highlights the importance of continuing to explore these derivatives for potential use in combination therapies to improve outcomes in prostate cancer treatment (Murphy, G., 1999).

Novel Drug Development

The structural uniqueness of the imidazole nucleus has made it a target for novel drug development, exploring a wide range of pharmacological properties. Research into imidazole derivatives continues to uncover potential therapeutic applications, including antimicrobial, antiviral, and anticancer effects. The versatility and significance of imidazole compounds in medicinal chemistry highlight their potential for the development of new therapeutic agents (Sharma, A., Kumar, V., Kharb, R., Kumar, S., Sharma, P. C., & Pathak, D., 2016).

properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]imidazole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c1-18-11-4-3-10(7-12(11)19-2)8-15-13(17)16-6-5-14-9-16/h3-7,9H,8H2,1-2H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYURVXIVBFPDEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)N2C=CN=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3,4-dimethoxyphenyl)methyl]-1H-imidazole-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(3,4-dimethoxyphenyl)methyl]-1H-imidazole-1-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[(3,4-dimethoxyphenyl)methyl]-1H-imidazole-1-carboxamide
Reactant of Route 3
Reactant of Route 3
N-[(3,4-dimethoxyphenyl)methyl]-1H-imidazole-1-carboxamide
Reactant of Route 4
Reactant of Route 4
N-[(3,4-dimethoxyphenyl)methyl]-1H-imidazole-1-carboxamide
Reactant of Route 5
Reactant of Route 5
N-[(3,4-dimethoxyphenyl)methyl]-1H-imidazole-1-carboxamide
Reactant of Route 6
Reactant of Route 6
N-[(3,4-dimethoxyphenyl)methyl]-1H-imidazole-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.